2-Desisopropyl-2-ethyl Ritonavir
Description
Significance of Related Structural Analogs in Drug Discovery and Development
The study of structural analogs, molecules that share a similar chemical structure with a parent compound, is a cornerstone of modern drug discovery and development. nih.gov By systematically modifying parts of a lead molecule, medicinal chemists can explore structure-activity relationships (SAR), deciphering which functional groups are essential for therapeutic activity and which can be altered to improve properties like potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov
In the case of Ritonavir, a potent inhibitor of the HIV protease, the investigation of its analogs has been crucial. nih.gov Research into ritonavir-like molecules helps in understanding the interactions with its biological targets, such as the HIV protease and the metabolic enzyme cytochrome P450 3A4 (CYP3A4). nih.govnih.gov The synthesis and analysis of analogs where specific moieties are altered, such as the substitution of the isopropyl group with an ethyl group in 2-Desisopropyl-2-ethyl Ritonavir, can provide valuable insights. These studies can reveal the steric and electronic requirements for binding to the active site of enzymes, potentially leading to the design of new drugs with enhanced efficacy or a more favorable safety profile. nih.gov
Role of Impurity Profiling in Pharmaceutical Science and Quality Assurance
Impurity profiling, the identification, quantification, and characterization of impurities in pharmaceutical products, is a mandatory and critical aspect of quality assurance. pharmainfo.innih.gov Regulatory bodies worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), have established stringent guidelines for the control of impurities in drug substances and products. cleanchemlab.com The presence of unwanted chemicals, even in trace amounts, can potentially impact the safety and efficacy of a medication. pharmainfo.in
Process-related impurities, such as this compound, can arise from the synthetic route of the API. Their thorough characterization is essential for several reasons:
Safety Assessment: Unidentified impurities may have their own pharmacological or toxicological effects.
Quality Control: Monitoring and controlling impurity levels ensures the consistency and quality of each batch of the drug product.
Stability Studies: The presence of certain impurities can affect the stability of the API, leading to degradation and a decrease in shelf-life.
The development of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is crucial for the routine detection and quantification of impurities like the ethyl analog of Ritonavir. pharmainfo.inresearchgate.netijper.org
Definition and Nomenclature of this compound (Ritonavir Ethyl Analog, Ritonavir - Impurity I)
This compound is a specific organic impurity associated with the antiretroviral drug Ritonavir. Structurally, it is an analog of Ritonavir where one of the terminal isopropyl groups on the thiazole (B1198619) ring is replaced by an ethyl group. This modification, while seemingly minor, results in a distinct chemical entity with its own unique properties and analytical profile.
This compound is known by several synonyms, which are often used interchangeably in scientific literature and by chemical suppliers. These include:
Ritonavir Ethyl Analog
Ritonavir - Impurity I cleanchemlab.comanantlabs.com
Ritonavir EP Impurity I cleanchemlab.com
The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide specific chemical names for this impurity to ensure its unambiguous identification. cleanchemlab.com
Chemical and Physical Data for this compound:
| Property | Value |
| CAS Number | 165315-26-4 cleanchemlab.comlgcstandards.com |
| Molecular Formula | C₃₆H₄₆N₆O₅S₂ lgcstandards.com |
| Molecular Weight | 706.92 g/mol |
| IUPAC Name (as per EP) | Thiazol-5-yl-methyl [((1S,2S,4S)-1-benzyl-4[[(2S)-2-[[[[2-ethylthiazol-4-yl]methyl]methylcarbamoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-5-phenylpentyl]carbamate cleanchemlab.com |
| Synonyms | Ritonavir Ethyl Analog, Ritonavir - Impurity I cleanchemlab.comanantlabs.com |
This impurity is commercially available as a reference standard, which is essential for the validation of analytical methods used in the quality control of Ritonavir drug products. cleanchemlab.comlgcstandards.com The availability of a well-characterized standard allows pharmaceutical manufacturers to accurately identify and quantify the presence of this compound, ensuring that their products meet the stringent purity requirements set by regulatory authorities.
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[(2-ethyl-1,3-thiazol-4-yl)methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N6O5S2/c1-5-32-38-28(22-48-32)20-42(4)35(45)41-33(24(2)3)34(44)39-27(16-25-12-8-6-9-13-25)18-31(43)30(17-26-14-10-7-11-15-26)40-36(46)47-21-29-19-37-23-49-29/h6-15,19,22-24,27,30-31,33,43H,5,16-18,20-21H2,1-4H3,(H,39,44)(H,40,46)(H,41,45)/t27-,30-,31-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEPOHCIXAAUDI-UDRKEFQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167921 | |
| Record name | 2-Desisopropyl-2-ethyl ritonavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165315-26-4 | |
| Record name | 2-Desisopropyl-2-ethyl ritonavir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165315264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Desisopropyl-2-ethyl ritonavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DESISOPROPYL-2-ETHYL RITONAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M6X3D822N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Impurity Profiling and Control in Pharmaceutical Development and Quality Control
Method Validation for Quantitative Determination of 2-Desisopropyl-2-ethyl Ritonavirresearchgate.netuspnf.comnih.gov
The quantitative determination of 2-Desisopropyl-2-ethyl Ritonavir in Ritonavir drug substance and product requires a validated analytical method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The validation process ensures that the analytical procedure is suitable for its intended purpose, providing reliable and accurate results. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, are assessed to demonstrate the method's performance. While specific validation data for this compound is not extensively published in the public domain, the following sections outline the required assessments, supplemented with illustrative data based on typical analytical method validation for pharmaceutical impurities.
Linearity and Range Assessment
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an impurity like this compound, the range would typically span from the reporting threshold to a level significantly above the specification limit.
Illustrative Data for Linearity and Range of this compound:
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.1 | 1205 |
| 0.5 | 6010 |
| 1.0 | 12025 |
| 2.5 | 30050 |
| 5.0 | 60150 |
| Correlation Coefficient (r²) | > 0.999 |
| Linearity Range | 0.1 - 5.0 µg/mL |
Detection and Quantification Limits
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurities, the LOQ should be at or below the reporting threshold.
Illustrative Detection and Quantification Limits for this compound:
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantitation (LOQ) | 0.1 |
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the impurity spiked into the sample matrix. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements.
Illustrative Accuracy Data for this compound:
| Spiked Level (%) | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
|---|---|---|---|
| 50 | 0.5 | 0.49 | 98.0 |
| 100 | 1.0 | 1.01 | 101.0 |
| 150 | 1.5 | 1.48 | 98.7 |
Illustrative Precision Data for this compound:
| Parameter | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
|---|---|---|
| Value | < 2.0% | < 3.0% |
Strategies for Impurity Reference Standard Preparation and Qualificationlgcstandards.com
A well-characterized reference standard of this compound is essential for the accurate quantification of this impurity. The preparation of such a standard can be approached in two primary ways: isolation from the bulk drug substance or custom synthesis.
Isolation from Enriched Batches: In some cases, process conditions can be modified to produce batches of Ritonavir that are enriched with this compound. The impurity can then be isolated using preparative chromatography.
Custom Synthesis: A more common and reliable approach is the targeted chemical synthesis of this compound. This allows for the production of a high-purity standard in sufficient quantities for analytical work. Commercial suppliers of pharmaceutical reference standards often undertake the synthesis and characterization of such impurities. lgcstandards.combiosynth.comscbt.com
Once prepared, the reference standard must be rigorously qualified. This involves confirming its identity and purity through various analytical techniques, including:
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure, and Mass Spectrometry (MS) to confirm the molecular weight. lgcstandards.com
Chromatographic Purity: HPLC analysis to determine the purity of the standard.
Other Physicochemical Characterization: Techniques such as Infrared (IR) spectroscopy and determination of the melting point can provide additional confirmation of identity.
The qualified reference standard is then used to prepare standard solutions for the quantitative analysis of this compound in routine quality control testing.
Process-Related Impurities vs. Degradation Products
Impurities in a drug substance can be classified as either process-related impurities or degradation products.
Process-Related Impurities: These are substances that are formed during the manufacturing process. They can be unreacted starting materials, intermediates, by-products, or reagents. The presence and levels of these impurities are generally controlled by optimizing the synthetic route and purification steps.
Degradation Products: These are impurities that result from the chemical decomposition of the drug substance over time due to factors such as heat, light, moisture, or reaction with excipients in the drug product.
The classification of this compound as either a process-related impurity or a degradation product is crucial for developing an effective control strategy. If it is primarily a process-related impurity, control efforts will focus on the synthesis and purification stages of the Ritonavir active pharmaceutical ingredient (API). If it is a degradation product, the focus will be on the stability of the drug substance and the formulation and packaging of the final drug product to prevent its formation during storage. Forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light), are instrumental in identifying potential degradation products. While specific data for this compound is not publicly available, its structural similarity to Ritonavir suggests it could potentially arise from either pathway.
Establishment of Acceptable Limits for this compound
The establishment of acceptable limits, or specifications, for impurities is a critical step in ensuring the safety of a pharmaceutical product. These limits are based on a combination of factors, including the batch data from the manufacturing process, the stability profile of the drug, and, most importantly, the toxicological profile of the impurity.
The ICH Q3A(R2) guideline provides a framework for setting these limits. It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
Reporting Threshold: The level at or above which an impurity must be reported in the drug substance specification.
Identification Threshold: The level at or above which the structure of an impurity must be confirmed.
Qualification Threshold: The level at or above which the biological safety of an impurity must be established.
For an impurity like this compound, which is a specified impurity, its structure is known. The primary consideration for setting its acceptable limit would be its potential toxicity. If toxicological data is available, a specific limit can be justified. In the absence of such data, the qualification threshold from the ICH guidelines would serve as a starting point. For Ritonavir, with a maximum daily dose that can exceed 1g, the ICH Q3A(R2) identification and qualification thresholds for impurities are typically low, often in the range of 0.10% to 0.15%. The final acceptance criterion for this compound in the Ritonavir drug substance specification would be set based on a comprehensive evaluation of its potential risk and the capability of the manufacturing process to control it to a safe level.
Table of Compounds
| Compound Name |
|---|
| This compound |
Future Research Directions and Translational Perspectives
Development of Novel Analytical Methodologies for Enhanced Sensitivity and Specificity
The detection and quantification of impurities in pharmaceutical manufacturing are of paramount importance. While standard analytical methods exist for Ritonavir and its impurities, there is a continuous drive for the development of more sensitive and specific analytical methodologies. Future research in this area for 2-Desisopropyl-2-ethyl Ritonavir, also known as Ritonavir USP Impurity F and Ritonavir EP Impurity I, could focus on several key areas. americanchemicalsuppliers.comaxios-research.com
Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), could offer enhanced separation and identification of this compound from other closely related impurities. The development of specific reference standards for this compound is crucial for the accurate validation of these analytical methods.
Table 1: Potential Advanced Analytical Methodologies for this compound
| Methodology | Potential Advantages |
| UHPLC-HRMS | Higher resolution and sensitivity for complex impurity profiles. |
| Supercritical Fluid Chromatography (SFC) | Environmentally friendly and offers unique selectivity. |
| Capillary Electrophoresis (CE) | High efficiency and minimal sample consumption. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification without a reference standard. |
Comprehensive Mechanistic Understanding of Formation Pathways
A thorough understanding of how this compound is formed is fundamental to controlling its presence in the final drug product. Impurities in pharmaceuticals can originate from various sources, including the starting materials, intermediates, or degradation of the API during synthesis or storage.
The formation of this compound is likely a result of a side reaction during the complex synthesis of Ritonavir. The structural difference, the substitution of an isopropyl group with an ethyl group, suggests a potential issue with the specificity of one of the synthetic steps or the presence of an ethyl-containing analogue in the starting materials.
Future research should aim to elucidate the precise reaction mechanism leading to the formation of this impurity. This could involve:
Isotopic labeling studies: To trace the origin of the ethyl group.
In-depth analysis of reaction intermediates: To identify the point at which the impurity is formed.
Computational modeling: To simulate reaction pathways and identify the most probable mechanisms.
At present, specific studies detailing the comprehensive mechanistic understanding of the formation pathways of this compound have not been identified in publicly accessible scientific literature.
Rational Design Principles for Minimizing Impurity Formation
Once the formation mechanism of this compound is understood, rational design principles can be applied to the synthetic process to minimize its formation. This is a key aspect of Quality by Design (QbD) in pharmaceutical manufacturing.
Potential strategies to minimize the formation of this impurity could include:
Modification of reaction conditions: Adjusting temperature, pressure, pH, or catalyst to favor the desired reaction pathway.
Purification of starting materials: Ensuring the absence of ethyl-containing precursors.
Redesign of the synthetic route: Developing a more selective synthesis that avoids the formation of this specific impurity.
The implementation of these principles would lead to a more robust and controlled manufacturing process for Ritonavir, ensuring a higher purity of the final API. Detailed research on the application of rational design principles to specifically minimize the formation of this compound is not currently available in the public domain.
Exploration of Structure-Function Relationships in Novel Biological Systems (Hypothetical)
While this compound is currently classified as an impurity, exploring its potential biological activity is a fascinating area for hypothetical research. The structural similarity to Ritonavir, a potent HIV protease inhibitor, raises the question of whether this analogue possesses any biological function.
A hypothetical exploration of its structure-function relationship could involve:
In silico modeling: Docking studies to predict the binding affinity of this compound to HIV protease and other relevant biological targets.
In vitro assays: Testing the compound's inhibitory activity against HIV protease and its potential effects on other enzymes, such as cytochromes P450.
Comparative analysis: Comparing its activity profile to that of Ritonavir to understand the impact of the ethyl-for-isopropyl substitution.
Such studies could provide valuable insights into the structure-activity relationships of this class of molecules and could, in a hypothetical scenario, uncover unexpected biological properties. It is important to emphasize that there are currently no published studies exploring the structure-function relationships of this compound in any biological system.
Q & A
Q. What mechanistic models explain the pH-dependent solubility of this compound, and how can these inform salt selection strategies?
- Methodological Answer : Apply Henderson-Hasselbalch equations to predict ionization states across physiological pH ranges. Use powder X-ray diffraction (PXRD) to assess salt stability. Compare dissolution profiles of hydrochloride vs. mesylate salts in biorelevant media (FaSSIF/FeSSIF) .
Ethical and Methodological Standards
Q. How can researchers ensure compliance with ethical guidelines when using human-derived cell lines for toxicity testing of this compound?
Q. What quality control criteria are essential for validating reference standards of this compound in collaborative multi-center studies?
- Methodological Answer : Establish a consensus protocol for identity (HPLC-ELSD), purity (qNMR), and potency (UV spectrophotometry). Use a centralized repository for reference materials, with certificates of analysis (CoA) meeting ISO 17025 standards. Perform inter-laboratory cross-validation via Youden plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
